3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
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Overview
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl sulfone and thiophen-2-ylsulfonyl azetidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them into sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The heterocyclic rings may also interact with DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-yl)azetidine: Lacks one sulfonyl group, leading to different reactivity and properties.
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, affecting its chemical behavior.
Uniqueness
3-((Furan-2-ylmethyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is unique due to the presence of both furan and thiophene rings, along with two sulfonyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-thiophen-2-ylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S3/c14-20(15,9-10-3-1-5-18-10)11-7-13(8-11)21(16,17)12-4-2-6-19-12/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTAVZFVYMPBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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